molecular formula C2H5N7 B14483376 1H-Tetrazole, 5-guanidino- CAS No. 66591-60-4

1H-Tetrazole, 5-guanidino-

Cat. No.: B14483376
CAS No.: 66591-60-4
M. Wt: 127.11 g/mol
InChI Key: IPZQGRLGQRWVRV-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-guanidino-: is a synthetic organic heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-guanidino- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as lanthanum nitrate hexahydrate. This method is efficient and yields high product quantities . Another method involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yield .

Industrial Production Methods: Industrial production of 1H-Tetrazole, 5-guanidino- often employs continuous flow processes. This method involves the reaction of polymer-supported triorganotin azide with organic nitriles, resulting in high yields and low concentrations of tin residues .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole, 5-guanidino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Acidic materials such as strong acids and acid anhydrides.

Major Products Formed:

Properties

CAS No.

66591-60-4

Molecular Formula

C2H5N7

Molecular Weight

127.11 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)guanidine

InChI

InChI=1S/C2H5N7/c3-1(4)5-2-6-8-9-7-2/h(H5,3,4,5,6,7,8,9)

InChI Key

IPZQGRLGQRWVRV-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)N=C(N)N

Origin of Product

United States

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